7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound (CAS: 886906-37-2, molecular formula: C₂₆H₃₂N₆O₂, molecular weight: 460.6 g/mol) is a xanthine derivative featuring a hexyl chain at position 7, a methyl group at position 3, and a piperazine ring substituted with a naphthalen-1-ylmethyl group at position 8 .
Properties
CAS No. |
898463-13-3 |
|---|---|
Molecular Formula |
C27H34N6O2 |
Molecular Weight |
474.609 |
IUPAC Name |
7-hexyl-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C27H34N6O2/c1-3-4-5-8-14-33-23-24(30(2)27(35)29-25(23)34)28-26(33)32-17-15-31(16-18-32)19-21-12-9-11-20-10-6-7-13-22(20)21/h6-7,9-13H,3-5,8,14-19H2,1-2H3,(H,29,34,35) |
InChI Key |
PETRAFKXPIXFLA-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Hexyl and Methyl Groups: Alkylation reactions are employed to introduce the hexyl and methyl groups onto the purine core. These reactions typically use alkyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Naphthalenylmethyl Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the purine derivative and naphthalenylmethyl piperazine. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design and development, particularly as a potential therapeutic agent targeting specific biological pathways.
Biological Studies: It can be used as a molecular probe to study purine-related biochemical processes and interactions.
Chemical Biology: The compound can serve as a tool to investigate the role of purine derivatives in cellular signaling and metabolism.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in purine metabolism and signaling pathways. The compound’s structure suggests it may inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- NCT-501 demonstrates potent inhibition of aldehyde dehydrogenase (ALDH1A1, IC₅₀ = 20 nM), attributed to the cyclopropanecarbonyl group’s electron-withdrawing effects and the isopentyl chain’s steric stabilization .
- 8-(3-Chloro-6-(Trifluoromethyl)Pyridin-2-Yloxy) Analogs : These derivatives lose caffeine-like CNS stimulation but retain analgesic effects, suggesting that bulky electron-deficient groups at position 8 modulate receptor selectivity .
Anticancer Potential
- 8-Piperazinyl Caffeinyl-Triazolylmethyl Hybrids (e.g., compound 13 in ) show moderate anticancer activity (IC₅₀ = 5–10 µM) due to their propargyl-modified piperazine, which facilitates DNA intercalation or kinase inhibition .
Biological Activity
7-Hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. Its molecular formula is with a molecular weight of approximately 410.513 g/mol. This compound exhibits significant biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes a purine core substituted with a hexyl group, a methyl group, and a piperazinyl moiety linked to a naphthyl group. The unique combination of these functional groups contributes to its distinct chemical behavior and biological interactions.
The biological activity of 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is primarily mediated through its interaction with various molecular targets in cellular pathways. It is hypothesized that this compound may act on G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Similar compounds have shown promise in modulating neurotransmitter systems related to mood regulation.
- Antitumor activity : Investigations into purine derivatives have suggested potential anticancer properties through mechanisms that induce apoptosis in cancer cells.
Case Studies and Experimental Data
- Antidepressant Activity : In a study examining the effects of various purine derivatives, 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages. The study noted alterations in serotonin and norepinephrine levels, suggesting a mechanism involving neurotransmitter modulation.
- Antitumor Efficacy : Another study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Hexyl-3-methylpurine | Structure | Antidepressant |
| 8-(4-(phenylpiperazinyl))purine | Structure | Antitumor |
| 7-Hexyl-N,N-dimethylpiperazine | Structure | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
